Cas no 93349-99-6 (methyl 5-bromo-6-methoxypyridine-3-carboxylate)

methyl 5-bromo-6-methoxypyridine-3-carboxylate structure
93349-99-6 structure
Product Name:methyl 5-bromo-6-methoxypyridine-3-carboxylate
CAS-Nr.:93349-99-6
MF:C8H8BrNO3
MW:246.05802154541
MDL:MFCD14698128
CID:1040443
PubChem ID:46311221
Update Time:2024-10-26

methyl 5-bromo-6-methoxypyridine-3-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Methyl 5-bromo-6-methoxynicotinate
    • 5-Bromo-6-methoxynicotinic acid methyl ester
    • methyl 5-bromo-6-methoxypyridine-3-carboxylate
    • 3-Pyridinecarboxylic acid, 5-bromo-6-methoxy-, methyl ester
    • 5-bromo-6-methoxy-nicotinic acid methyl ester
    • KSC495M2J
    • UCOBYBCUAQNLBK-UHFFFAOYSA-N
    • CL0225
    • 5797AC
    • WT81901
    • SY041026
    • AB0058709
    • ST24047982
    • methyl 5-bromo-6-methoxypyridine-3-car
    • EN300-256256
    • AC-7569
    • 93349-99-6
    • Methyl 5-bromo-6- methoxynicotinate
    • DS-18621
    • DTXSID90673242
    • Methyl5-bromo-6-methoxynicotinate
    • CS-W022865
    • J-517130
    • AKOS016005618
    • SCHEMBL1505698
    • MFCD14698128
    • MDL: MFCD14698128
    • Inchi: 1S/C8H8BrNO3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,1-2H3
    • InChI-Schlüssel: UCOBYBCUAQNLBK-UHFFFAOYSA-N
    • Lächelt: O=C(C1C=C(Br)C(OC)=NC=1)OC

Berechnete Eigenschaften

  • Genaue Masse: 244.96900
  • Monoisotopenmasse: 244.969
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 188
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 48.4
  • XLogP3: 1.7

Experimentelle Eigenschaften

  • Farbe/Form: White to Yellow Solid
  • Dichte: 1.53
  • Siedepunkt: 275 ºC
  • Flammpunkt: 120 ºC
  • Brechungsindex: 1.54
  • PSA: 48.42000
  • LogP: 1.63930
  • Dampfdruck: 0.1±0.4 mmHg at 25°C

methyl 5-bromo-6-methoxypyridine-3-carboxylate Sicherheitsinformationen

methyl 5-bromo-6-methoxypyridine-3-carboxylate Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
AstaTech
CL0225-1/G
METHYL 5-BROMO-6-METHOXYNICOTINATE
93349-99-6 97%
1g
$17 2023-09-15
AstaTech
CL0225-5/G
METHYL 5-BROMO-6-METHOXYNICOTINATE
93349-99-6 97%
5g
$79 2023-09-15
AstaTech
CL0225-25/G
METHYL 5-BROMO-6-METHOXYNICOTINATE
93349-99-6 97%
25g
$379 2023-09-15
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S68881-250mg
5-Bromo-6-methoxynicotinic acid methyl ester
93349-99-6 97%
250mg
¥100.00 2021-09-02
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S68881-1g
5-Bromo-6-methoxynicotinic acid methyl ester
93349-99-6 97%
1g
¥205.00 2021-09-02
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S68881-5g
5-Bromo-6-methoxynicotinic acid methyl ester
93349-99-6 97%
5g
¥830.00 2021-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NM222-5g
methyl 5-bromo-6-methoxypyridine-3-carboxylate
93349-99-6 98%
5g
1126.0CNY 2021-08-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NM222-250mg
methyl 5-bromo-6-methoxypyridine-3-carboxylate
93349-99-6 98%
250mg
220CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NM222-1g
methyl 5-bromo-6-methoxypyridine-3-carboxylate
93349-99-6 98%
1g
257.0CNY 2021-08-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NM222-100mg
methyl 5-bromo-6-methoxypyridine-3-carboxylate
93349-99-6 98%
100mg
132CNY 2021-05-08

methyl 5-bromo-6-methoxypyridine-3-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Methanol ;  2 h, rt
1.2 Reagents: Water ;  0 °C
Referenz
Preparation of pyrazolyl-substituted pyridone compounds as serine protease inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Solvents: Methanol ;  48 h, 85 °C
Referenz
Preparation of substituted pyridine compounds as CRAC modulators
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: Methanol ,  1,4-Dioxane ;  16 h, reflux
1.2 Solvents: Acetic acid ;  neutralized
Referenz
Design and Structural Analysis of Aromatic Inhibitors of Type II Dehydroquinase from Mycobacterium tuberculosis
Howard, Nigel I.; Dias, Marcio V. B.; Peyrot, Fabienne; Chen, Liuhong; Schmidt, Marco F.; et al, ChemMedChem, 2015, 10(1), 116-133

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Acetic acid ;  16 h, 60 °C
1.2 Reagents: Phosphorus oxychloride ,  Phosphorus pentachloride ;  2 h, 100 °C
1.3 2 h, reflux
Referenz
Preparation of 3-arylpropanoic acid and 3-heterocyclylpropanoic acid derivatives as GPR40 agonists
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, rt
1.2 1 h, rt
Referenz
Preparation of heterocyclic urea derivatives as antibacterials
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Solvents: Methanol ;  2 h, rt
Referenz
Preparation of substituted pyridine and pyrazine compounds as phosphodiesterase 4 (PDE4) inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Triphosgene Solvents: Dimethylformamide ,  Toluene ;  8 h, 55 - 65 °C; 65 °C → 15 °C
1.2 Solvents: Methanol ;  10 - 25 °C; 3 h, 20 - 25 °C
1.3 Solvents: Water ;  0.5 h, 20 - 25 °C
1.4 4 h, 25 - 35 °C
1.5 Reagents: Acetic acid ;  25 - 35 °C; 0.5 h, 25 - 35 °C
Referenz
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling
Liu, Jing ; Kimmel, Kyle; Dao, Kimkim; Liu, Yang; Qi, Ming, Organic Process Research & Development, 2018, 22(1), 111-116

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: Methanol ;  1 h, rt
1.2 Reagents: Acetic acid
Referenz
Preparation of hydroxamic acid derivatives as gram-negative antibacterial agents
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
Referenz
Preparation of cycloalkenyl aryl derivatives as therapeutic CETP inhibitor
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  overnight, rt; 5 h, 60 °C
Referenz
Preparation of phenylaminodiheteroarylpyrimidine derivatives and analogs for use as antibacterial agents
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Solvents: Methanol
Referenz
A general synthesis of 5-arylnicotinates
Thompson, Wayne J.; Gaudino, John, Journal of Organic Chemistry, 1984, 49(26), 5237-43

methyl 5-bromo-6-methoxypyridine-3-carboxylate Raw materials

methyl 5-bromo-6-methoxypyridine-3-carboxylate Preparation Products

methyl 5-bromo-6-methoxypyridine-3-carboxylate Lieferanten

Amadis Chemical Company Limited
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(CAS:93349-99-6)methyl 5-bromo-6-methoxypyridine-3-carboxylate
Bestellnummer:A844524
Bestandsstatus:in Stock
Menge:25g/100g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:03
Preis ($):218.0/870.0
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Amadis Chemical Company Limited
(CAS:93349-99-6)methyl 5-bromo-6-methoxypyridine-3-carboxylate
A844524
Reinheit:99%/99%
Menge:25g/100g
Preis ($):218.0/870.0
Email